Perathiepin

説明

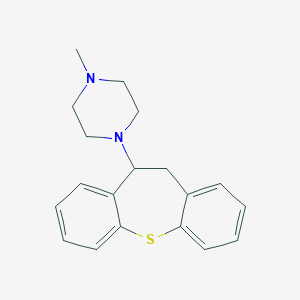

Perathiepin (chemical name: 5H-dibenzo[b,f]thiepin) is a heterocyclic compound characterized by a sulfur-containing seven-membered ring fused with two benzene rings. It belongs to the class of dibenzothiepins, which are structurally defined by their bicyclic framework and sulfur atom at the 1-position . This compound has been studied extensively for its pharmacological properties, particularly in neuropsychiatry, due to its structural resemblance to tricyclic antidepressants and neuroleptics. Its molecular conformation, determined via X-ray crystallography, reveals a distorted TBB (twisted boat-boat) conformation, with intramolecular sulfur interactions influencing its reactivity and binding affinity . Early studies on its biotransformation in vivo highlighted its metabolic stability in rats and humans, with urinary metabolites indicating sulfur oxidation and ring-opening pathways .

特性

CAS番号 |

1526-83-6 |

|---|---|

分子式 |

C19H22N2S |

分子量 |

310.5 g/mol |

IUPAC名 |

1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |

InChI |

InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |

InChIキー |

MYFNXITXHNLSJY-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

正規SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analog: Silicon-Substituted Dibenzo[b,f]silepin

A silicon-based analog of perathiepin, 5,5-dimethyl-10-(4-methylpiperazinyl)-10,11-dihydro-5H-dibenzo[b,f]silepin (Compound II), replaces the sulfur atom with a (CH₃)₂Si moiety. Key differences include:

- Conformational Stability : The silicon analog exhibits a less strained conformation due to longer Si···Se distances (4.322–4.228 Å vs. S···Se in this compound), eliminating transannular interactions observed in this compound .

- However, the analog’s neuroleptic activity is diminished, suggesting sulfur’s electronic properties are critical for receptor binding .

Functional Analog: Octoclothepin

Octoclothepin, a thiepin derivative with an 8-chloro substituent, shares structural similarities but differs in pharmacological behavior:

- Metabolic Pathways : Unlike this compound, octoclothepin undergoes rapid N-oxide reduction in rat liver microsomes under anaerobic conditions, mediated by NADPH-dependent enzymes .

- Receptor Affinity : Octoclothepin demonstrates higher potency as a dopamine antagonist, attributed to the electron-withdrawing chloro group enhancing binding to D₂ receptors .

Data Table: Comparative Analysis

| Parameter | This compound | Silicon Analog (II) | Octoclothepin |

|---|---|---|---|

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]silepin | 8-Chloro-dibenzo[b,f]thiepin |

| Key Substituent | Sulfur | (CH₃)₂Si | 8-Cl |

| Conformation | Distorted TBB | Planarized boat | TBB with Cl-induced torsion |

| Metabolic Stability | Moderate (S-oxidation dominant) | High (Si resistance to oxidation) | Low (rapid N-oxide reduction) |

| Receptor Activity | Moderate D₂ antagonism | Weak D₂ antagonism | Strong D₂ antagonism |

| Bioavailability | 40–60% (rat) | 75–85% (rat) | 20–30% (rat) |

Research Findings and Implications

- Structural Modifications : Replacing sulfur with silicon in this compound analogs improves metabolic stability but compromises receptor affinity, underscoring sulfur’s role in pharmacodynamics .

- Substituent Effects : The 8-chloro group in octoclothepin enhances dopaminergic antagonism but accelerates metabolic clearance, limiting its therapeutic window .

- Therapeutic Potential: this compound’s balanced profile makes it a candidate for further optimization, while its analogs highlight trade-offs between stability and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。